N-ethyl,N-methyl EM-A enolether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a small molecule drug developed by Takeda Pharmaceutical Co., Ltd. and is known for its motilin-stimulating properties . The molecular formula of EM-523 is C38H67NO12 .
Preparation Methods
The synthesis of EM-523 involves the modification of erythromycin A. . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
EM-523 undergoes various chemical reactions, including:
Oxidation: EM-523 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert EM-523 into reduced forms, altering its chemical properties.
Substitution: EM-523 can undergo substitution reactions where specific functional groups are replaced with others, resulting in different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EM-523 has several scientific research applications, including:
Chemistry: EM-523 is used as a model compound to study the chemical properties and reactions of erythromycin derivatives.
Medicine: EM-523 has been studied for its potential therapeutic applications in treating gastrointestinal disorders and promoting bone regeneration in age-related diseases
Mechanism of Action
EM-523 exerts its effects by stimulating motilin receptors, which are involved in regulating gastrointestinal motility . The compound promotes the release of motilin, a peptide hormone that enhances gastrointestinal contractile activity. Additionally, EM-523 has been shown to restore DEL-1 expression in aged mice, promoting bone regeneration and inhibiting osteoclastogenesis .
Comparison with Similar Compounds
EM-523 is compared with other motilin receptor agonists, such as mitemcinal (GM-611) and EM-574 . While all three compounds increase gastric contractile activity, mitemcinal is approximately ten times more potent than EM-523 and EM-574 when administered orally . The unique aspect of EM-523 is its ability to restore DEL-1 expression and promote bone regeneration, which is not observed with other similar compounds .
Similar compounds include:
- Mitemcinal (GM-611)
- EM-574
- Erythromycin A derivatives
EM-523 stands out due to its dual role in gastrointestinal motility and bone regeneration, making it a unique and valuable compound in scientific research and therapeutic applications.
Properties
Molecular Formula |
C38H67NO12 |
---|---|
Molecular Weight |
729.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12S)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C38H67NO12/c1-14-26-38(11,44)31(41)21(5)29-19(3)17-37(10,51-29)33(50-35-28(40)25(39(12)15-2)16-20(4)46-35)22(6)30(23(7)34(43)48-26)49-27-18-36(9,45-13)32(42)24(8)47-27/h20-28,30-33,35,40-42,44H,14-18H2,1-13H3/t20-,21+,22+,23-,24+,25+,26-,27+,28-,30+,31-,32+,33-,35+,36-,37+,38-/m1/s1 |
InChI Key |
UTTLXGDLSXWDJI-OTELOYJSSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.